molecular formula C19H22ClN5 B11243578 4-chloro-N-{2-[1-(2-ethyl-6-methylphenyl)-1H-tetrazol-5-yl]propan-2-yl}aniline

4-chloro-N-{2-[1-(2-ethyl-6-methylphenyl)-1H-tetrazol-5-yl]propan-2-yl}aniline

Cat. No.: B11243578
M. Wt: 355.9 g/mol
InChI Key: WFNVFOHNDTZTOO-UHFFFAOYSA-N
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Description

4-CHLORO-N-{2-[1-(2-ETHYL-6-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]PROPAN-2-YL}ANILINE is a complex organic compound that features a tetrazole ring, a chlorinated aniline, and an ethyl-methyl substituted phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-CHLORO-N-{2-[1-(2-ETHYL-6-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]PROPAN-2-YL}ANILINE typically involves multiple steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide under acidic conditions.

    Substitution Reaction: The tetrazole derivative is then subjected to a substitution reaction with 2-ethyl-6-methylphenyl halide to introduce the phenyl group.

    Coupling with Aniline: The final step involves coupling the substituted tetrazole with 4-chloroaniline under basic conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-CHLORO-N-{2-[1-(2-ETHYL-6-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]PROPAN-2-YL}ANILINE can undergo various chemical reactions:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium azide in dimethylformamide (DMF).

Major Products

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of azides or other substituted derivatives.

Scientific Research Applications

4-CHLORO-N-{2-[1-(2-ETHYL-6-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]PROPAN-2-YL}ANILINE has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.

    Materials Science: Utilized in the synthesis of advanced materials with specific electronic or optical properties.

    Organic Synthesis: Acts as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of 4-CHLORO-N-{2-[1-(2-ETHYL-6-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]PROPAN-2-YL}ANILINE involves its interaction with specific molecular targets. The tetrazole ring can mimic carboxylate groups, allowing it to bind to enzymes or receptors, potentially inhibiting their activity. The compound may also interact with cellular pathways involved in signal transduction or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    2-CHLORO-N-(2-ETHYL-6-METHYLPHENYL)ACETAMIDE: Similar structure but lacks the tetrazole ring.

    N-(2-ETHYL-6-METHYLPHENYL)-4-CHLOROBENZAMIDE: Similar structure with a benzamide group instead of the tetrazole ring.

Uniqueness

The presence of the tetrazole ring in 4-CHLORO-N-{2-[1-(2-ETHYL-6-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]PROPAN-2-YL}ANILINE imparts unique chemical and biological properties, making it distinct from other similar compounds. This ring structure can enhance binding affinity to biological targets and provide additional sites for chemical modification.

Properties

Molecular Formula

C19H22ClN5

Molecular Weight

355.9 g/mol

IUPAC Name

4-chloro-N-[2-[1-(2-ethyl-6-methylphenyl)tetrazol-5-yl]propan-2-yl]aniline

InChI

InChI=1S/C19H22ClN5/c1-5-14-8-6-7-13(2)17(14)25-18(22-23-24-25)19(3,4)21-16-11-9-15(20)10-12-16/h6-12,21H,5H2,1-4H3

InChI Key

WFNVFOHNDTZTOO-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC(=C1N2C(=NN=N2)C(C)(C)NC3=CC=C(C=C3)Cl)C

Origin of Product

United States

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